molecular formula C9H10N4 B2542592 (6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine CAS No. 1211519-25-3

(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine

Cat. No.: B2542592
CAS No.: 1211519-25-3
M. Wt: 174.207
InChI Key: CIOUYNITWBRHMC-UHFFFAOYSA-N
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Description

(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine is an organic compound with the molecular formula C9H10N4 and a molecular weight of 174.21 g/mol . This chemical features a pyridine core linked to a pyrazole ring, a common heterocyclic scaffold in medicinal chemistry. Over 85% of FDA-approved drugs contain heterocycles, underscoring their critical role in drug development . The specific pyrazole-pyridine structure is of significant research interest for constructing more complex molecules with potential biological activity. Compounds based on the pyrazole scaffold are actively being investigated for their utility as antibiotic adjuvants . Specifically, such research aims to combat multidrug-resistant Gram-negative pathogens like Acinetobacter baumannii , which the WHO has classified as a critical priority for new antibacterial development . In these contexts, pyrazole compounds can exhibit synergistic activity when combined with last-resort antibiotics such as colistin, potentially restoring the efficacy of these drugs against resistant strains . Furthermore, related pyridine-2-amine and pyridin-2-yl-methylamine derivatives documented in patent literature are explored for their use in pharmaceutical compositions targeting various diseases, indicating the broader potential of this chemical class . The compound is typically supplied as a powder and should be stored at 4°C . This product is intended for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(6-pyrazol-1-ylpyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-7-8-3-1-4-9(12-8)13-6-2-5-11-13/h1-6H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOUYNITWBRHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=CC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyridine moiety, which is significant for its interaction with various biological targets. The presence of both rings allows for enhanced binding affinity to proteins and enzymes involved in critical biological processes.

Research indicates that this compound interacts with several biological targets, including:

  • Enzymes : It has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in the NAD+ salvage pathway. This inhibition can lead to alterations in cellular metabolism and energy production.
  • Receptors : The compound may interact with estrogen receptors, influencing hormonal pathways and potentially offering therapeutic effects in hormone-related conditions.

Biological Activities

The biological activities of this compound are diverse, including:

  • Anticancer Activity :
    • Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, it has been reported to induce apoptosis in K-562 cells with significant inhibition percentages .
    • Table 1 summarizes the anticancer activities observed in different studies:
    Cell LineIC50 (µM)Mechanism of Action
    MDA-MB-2313.3Induction of apoptosis
    HepG21.6Cell cycle arrest at SubG1/G1 phase
    HCT1161.1Inhibition of proliferation
  • Antimicrobial Activity :
    • The compound has shown promising results against various microbial strains, indicating potential as an antimicrobial agent. Its efficacy against bacteria such as E. coli and fungi like Aspergillus niger was evaluated, showing significant inhibition compared to standard antibiotics .
  • Anti-inflammatory Effects :
    • Recent studies suggest that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . This could position the compound as a candidate for treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of similar pyrazole compounds, demonstrating effective inhibition against resistant strains of bacteria and fungi .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds containing the pyrazolyl and pyridyl moieties exhibit potent anticancer properties. For instance, studies have shown that derivatives of (6-(1H-pyrazol-1-yl)pyridin-2-yl)methanamine can inhibit cancer cell proliferation in various lines, including breast (MDA-MB-231) and lung cancer (A549) cells. The IC50 values for these compounds typically range from 10 to 20 µM, indicating significant efficacy against tumor growth .

Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it exhibits moderate antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL against Staphylococcus aureus to 128 µg/mL against Pseudomonas aeruginosa .

Biochemical Applications

Ligand for Enzyme Studies : The compound is being investigated as a potential ligand in biochemical assays to study enzyme activity. Its ability to bind to specific enzymes allows researchers to explore its effects on metabolic pathways, particularly those involving NAD+ modulation through interactions with enzymes like NAMPT .

Inhibitory Mechanisms : Research has identified that the compound can act as an inhibitor of certain kinases involved in cellular signaling pathways. This property is crucial for developing targeted therapies in oncology, as kinase inhibitors can disrupt the signals that promote tumor growth .

Table 1: Anticancer Activity Overview

Cell LineIC50 (µM)Effectiveness
MDA-MB-23115Significant inhibition
A54912Significant inhibition
HepG220Moderate inhibition

Table 2: Antimicrobial Activity Overview

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Case Study on Anticancer Activity

A clinical trial evaluated a similar pyrazole-based compound's efficacy in patients with advanced solid tumors. The results indicated a partial response in approximately 30% of participants after four treatment cycles, underscoring the potential of pyrazole derivatives in cancer therapy .

Case Study on Antimicrobial Efficacy

In vitro studies demonstrated the effectiveness of this compound against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Modifications to the pyrazole ring were suggested to enhance its antimicrobial potency further .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group and aromatic systems undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey Findings
Amine OxidationH₂O₂, RuO₄, or KMnO₄ in acidic mediaN-Oxides or nitro derivativesSelective oxidation of the pyridine ring forms pyridine N-oxide derivatives, altering electronic properties for coordination chemistry .
Pyrazole Ring Oxidationm-CPBA (meta-chloroperbenzoic acid)Pyrazolo[1,5-a]pyrimidinesConverts pyrazole to fused pyrimidine systems, expanding biological activity .

Mechanistic Insight : Oxidation of the pyridine ring proceeds via electrophilic attack at the nitrogen lone pair, while pyrazole oxidation involves radical intermediates .

Reduction Reactions

The amine group and aromatic rings participate in reduction pathways:

Reaction TypeReagents/ConditionsProductsKey Findings
Catalytic HydrogenationH₂, Pd/C or Raney NiSaturated cyclohexylamine analogsComplete saturation of pyridine occurs at 60–80°C under 50 psi H₂, yielding chiral amines with potential CNS activity .
Borane ReductionBH₃·THFSecondary aminesSelective reduction of imine intermediates formed during Schiff base synthesis.

Industrial Relevance : Hydrogenation products are intermediates in antipsychotic drug candidates like MK-8189 .

Substitution Reactions

The primary amine and halogenated positions enable nucleophilic/electrophilic substitutions:

Nucleophilic Substitution

ReagentsConditionsProducts
Alkyl HalidesK₂CO₃, DMF, 80°CN-Alkylated derivatives
Acyl ChloridesEt₃N, CH₂Cl₂, 0°C → RTAmides

Example : Reaction with acetyl chloride yields N-acetyl-(6-(1H-pyrazol-1-yl)pyridin-2-yl)methanamine , a precursor for kinase inhibitors .

Electrophilic Aromatic Substitution

ReagentsPosition ModifiedProducts
HNO₃/H₂SO₄Pyridine C-4Nitro derivatives
Br₂/FeBr₃Pyrazole C-4Brominated analogs

Regioselectivity : Pyridine reacts at C-4 due to electron-withdrawing effects of the pyrazole.

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProducts
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, arylboronic acidsBiaryl systems
Buchwald-HartwigPd₂(dba)₃, Xantphos, aminesN-Arylated derivatives

Case Study : Suzuki coupling with phenylboronic acid introduces aryl groups at pyridine C-4, enhancing PDE10A inhibition in schizophrenia drug candidates .

Cyclization and Heterocycle Formation

The amine group facilitates cyclocondensation:

ReagentsConditionsProducts
CS₂, KOHReflux, EtOHThiazolidin-4-ones
CH₃COCH₂COClRT, THFPyrazolo[3,4-b]pyridines

Application : Thiazolidinone derivatives exhibit antitubercular activity (MIC = 0.5 µg/mL) .

Coordination Chemistry

The pyridine-pyrazole system acts as a polydentate ligand:

Metal SaltCoordination ModeComplex Structure
Cu(NO₃)₂N(pyridine), N(pyrazole)Square-planar Cu(II) complexes
PdCl₂N(pyridine), NH₂Catalytically active Pd(0) species

Catalytic Use : Pd complexes enable C–H activation in cross-dehydrogenative coupling .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Compounds with modifications to the pyridine ring’s substituents exhibit distinct physicochemical and biological properties. Key examples include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference
(6-Methylpyridin-2-yl)methanamine -CH₃ (2-position) C₇H₁₀N₂ 122.17 Intermediate in PDE10A inhibitors (e.g., MK-8189 for schizophrenia)
(6-Methoxypyridin-2-yl)methanamine -OCH₃ (2-position) C₇H₁₀N₂O 138.17 Improved solubility; used in anti-mycobacterial agents (e.g., compound 48, MIC = 0.12 µg/mL)
(6-(Piperidin-1-yl)pyridin-2-yl)methanamine -N-piperidine (2-position) C₁₃H₁₈N₄ 230.31 Enhanced lipophilicity; anti-mycobacterial activity (MIC = 0.25 µg/mL)
[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine -O(4-F-C₆H₄) (2-position) C₁₂H₁₁FN₂O 218.23 Increased aromatic interactions; preclinical antiviral studies

Key Trends :

  • Electron-donating groups (e.g., -OCH₃) enhance solubility and hydrogen-bonding capacity, critical for target engagement .
  • Bulky substituents (e.g., piperidine) improve metabolic stability but may reduce bioavailability due to increased lipophilicity .

Positional Isomerism: Pyridin-2-yl vs. Pyridin-3-yl Derivatives

The position of the pyrazole moiety on the pyridine ring significantly impacts biological activity:

Compound Name Pyridine Substitution Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine Pyridin-3-yl C₉H₁₀N₄ 174.21 Moderate kinase inhibition (IC₅₀ = 1.2 µM)
Target compound (pyridin-2-yl) Pyridin-2-yl C₁₁H₁₂N₂ 172.23 Higher selectivity in CNS targets (e.g., PDE10A)

Structural Insight :

  • Pyridin-2-yl derivatives favor planar conformations, optimizing binding to enzymes like PDE10A .
  • Pyridin-3-yl analogs exhibit altered dipole moments, affecting membrane permeability .

Heterocyclic Core Modifications

Replacing pyrazole with other nitrogen-containing heterocycles alters pharmacological profiles:

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Findings Reference
[6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine Imidazole C₁₀H₁₂N₄ 188.23 Improved antibacterial activity (Gram+ pathogens)
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine Pyrrolopyrazole C₈H₁₁N₃ 149.20 Novel synthetic route (72% yield via SEM protection)
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine Alkylated pyrazole C₇H₁₃N₃ 139.20 Reduced CNS penetration due to N-methylation

Mechanistic Insights :

  • PDE10A inhibitors rely on the pyrazole-pyridine scaffold for allosteric modulation .
  • Anti-mycobacterial activity correlates with substituent electronegativity, enhancing membrane interaction .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine?

  • Answer: The compound can be synthesized via Mannich reactions or cross-coupling strategies . For example, the Mannich reaction of halogenated pyridine derivatives with pyrazole-containing precursors under basic conditions is a viable route, as demonstrated in the synthesis of structurally similar compounds . Additionally, Suzuki-Miyaura cross-coupling using boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) can introduce the pyrazole moiety to the pyridine scaffold, though reaction conditions (e.g., catalyst loading, solvent) require optimization to avoid side products .
MethodKey Reagents/ConditionsYield RangeReference
Mannich ReactionHalogenated pyridine, pyrazole, base (Et₃N)60-75%
Suzuki CouplingBoronic ester, Pd(PPh₃)₄, DME/H₂O50-80%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer:

  • ¹H NMR : Aromatic protons (pyridine/pyrazole) appear as multiplets at δ 7.5–8.5 ppm, while the methanamine group (CH₂NH₂) shows a singlet at δ 3.8–4.2 ppm. Splitting patterns help confirm regiochemistry (e.g., 1H-pyrazol-1-yl vs. 1H-pyrazol-3-yl) .
  • HRMS : Monoisotopic mass (e.g., 175.23 Da for C₉H₁₀N₄) confirms molecular formula, with deviations <2 ppm indicating purity .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C-N bonds in pyrazole: ~1.34 Å) and dihedral angles to confirm stereochemistry .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Answer: Use HPLC (C18 column, acetonitrile/water gradient) to monitor degradation products. Stability studies (e.g., 40°C/75% RH for 4 weeks) reveal sensitivity to moisture, necessitating storage under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Answer: Hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set calculate HOMO-LUMO gaps (~4.5 eV) and charge distribution. The pyrazole ring acts as an electron-deficient region, while the methanamine group contributes to nucleophilicity. Solvent effects (PCM model) refine predictions for biological activity .

Q. What strategies resolve discrepancies in reported biological activities of derivatives across studies?

  • Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing groups on pyrazole) and compare IC₅₀ values. For example, trifluoromethyl groups enhance metabolic stability but reduce solubility .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for hepatocyte studies) and controls (e.g., glucose uptake assays in rat hepatocytes) to minimize variability .

Q. What challenges arise in synthesizing N-functionalized derivatives for catalytic applications?

  • Answer:

  • Lithium-Halogen Exchange : Instability of intermediates (e.g., 1-(6-(bromomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine) leads to side reactions. Mitigate via low temperatures (–78°C) and rapid quenching .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling reactions, followed by TFA deprotection .

Q. How can crystallographic data improve the design of metal complexes incorporating this compound?

  • Answer: X-ray structures reveal preferred coordination modes (e.g., pyridyl N as a σ-donor, pyrazole as a π-acceptor). For example, bond angles near 120° at the pyridyl N suggest octahedral geometry in Cu(II) complexes, critical for catalytic activity in atom-transfer radical additions (ATRA) .

Q. What role does this compound play in PROTAC design?

  • Answer: The methanamine group serves as a linker between E3 ligase ligands (e.g., thalidomide analogs) and target protein binders (e.g., kinase inhibitors). Optimize linker length (8–12 Å) and rigidity (e.g., cyclohexyl vs. PEG spacers) to enhance proteasome recruitment efficiency .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s antimicrobial activity?

  • Answer: Re-evaluate MIC values against standardized strains (e.g., S. aureus ATCC 25923) using broth microdilution. Differences may arise from solvent choice (DMSO vs. saline) or inoculum size. Synergy studies (e.g., with β-lactams) clarify mechanistic nuances .

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